molecular formula C18H15N3O B2869474 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1031654-10-0

8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2869474
CAS No.: 1031654-10-0
M. Wt: 289.338
InChI Key: FUNUVFGVNYHOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a high-purity chemical reagent offered for research and development purposes. This compound belongs to the pyrazoloquinoline chemical class, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure combines a quinoline core with a fused pyrazole ring and is specifically substituted with a methoxy group at the 8-position and a p-tolyl group at the 3-position. Pyrazolo[4,3-c]quinoline derivatives have been identified as a significant focus in anti-inflammatory research. Scientific studies on analogous structures have demonstrated potent inhibitory effects on nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein expression in LPS-induced macrophages, suggesting a potential mechanism for anti-inflammatory activity . The structure-activity relationship (SAR) for this chemotype indicates that substitutions on the phenyl ring at the 3-position can profoundly influence both biological potency and cytotoxicity profiles . Furthermore, the quinoline nucleus is a well-established pharmacophore in drug discovery, frequently found in compounds with antibacterial, antiviral, and anticancer properties . This product is provided for Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring the safe handling and use of this material in compliance with all applicable local and institutional regulations.

Properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-11-3-5-12(6-4-11)17-15-10-19-16-8-7-13(22-2)9-14(16)18(15)21-20-17/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNUVFGVNYHOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation

A one-pot synthesis route involves the condensation of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds. This method, optimized by Degruyter et al. (2019), employs tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst in a water/acetone solvent system (1:2 v/v) at 80°C. The reaction proceeds via Knoevenagel and Michael additions, followed by intramolecular cyclization and oxidation. For the target compound, substituting the arylglyoxal with 4-methylbenzaldehyde derivatives introduces the p-tolyl group, while methoxy-substituted dicarbonyl reagents contribute the 8-methoxy moiety. Yields for analogous pyrazoloquinolines under these conditions range from 90–98% .

Key Reaction Parameters

Component Role Example Reagent
Arylglyoxal Aryl group donor 4-Methylphenylglyoxal
Pyrazol-5-amine Pyrazole core precursor 3-Methyl-1H-pyrazol-5-amine
Cyclic 1,3-dicarbonyl Quinoline ring former Dimethyl acetylenedicarboxylate
Catalyst Phase-transfer agent TPAB (20 mol%)

Suzuki-Miyaura Cross-Coupling

Halogenated Intermediate Functionalization

A modular approach involves synthesizing 6,8-dibromo-1H-pyrazolo[4,3-c]quinoline followed by Suzuki coupling with p-tolylboronic acid. As demonstrated in crystallographic studies, dibrominated intermediates enable regioselective aryl group introduction. The methoxy group is installed via nucleophilic aromatic substitution (SNAr) on a pre-formed quinoline scaffold using sodium methoxide in dimethylformamide (DMF) at 120°C.

Optimized Cross-Coupling Conditions

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Base: K2CO3 (2 equiv)
  • Solvent: DMF/H2O (4:1)
  • Temperature: 100°C, 12 h
  • Yield: 68–75% for analogous derivatives

Cyclization of Hydrazide Derivatives

Hydrazine Cyclocondensation

A classical method involves cyclizing (quinolin-3-yl)methylene hydrazides. Starting from 8-methoxyquinoline-3-carbaldehyde, condensation with p-tolylhydrazine hydrochloride in ethanol/triethylamine forms the hydrazide intermediate. Subsequent treatment with ethanolic KOH (5%) induces cyclization to yield the pyrazoloquinoline core.

Critical Cyclization Parameters

  • Solvent: Ethanol (reflux)
  • Base: Triethylamine (1.5 equiv for condensation), KOH (for cyclization)
  • Time: 6–8 h per step
  • Overall Yield: 55–60%

Microwave-Assisted Inverse Electron Demand Diels-Alder

Accelerated Heterocycle Formation

PMC studies (2022) describe microwave-assisted reactions between 6-bromo-1-methyl-1H-indazol-5-amine and functionalized aldehydes. For 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, substituting the aldehyde with 4-methoxybenzaldehyde derivatives under microwave irradiation (150°C, 30 min) achieves faster cyclization compared to conventional heating.

Microwave vs Conventional Heating

Parameter Microwave Method Conventional Method
Reaction Time 30 min 6–8 h
Yield 42% 38%
Purity (HPLC) 98.2% 95.1%

Friedländer Condensation Adaptations

Quinoline Ring Construction

The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones provides access to the quinoline moiety. Using 3-amino-4-methoxybenzaldehyde and methyl p-tolyl ketone in ethylene glycol at reflux forms the tricyclic system in one pot. Subsequent oxidation with DDQ introduces the pyrazole ring via dehydrogenation.

Historical Yield Data

  • Friedländer Step: 70–85% (ethylene glycol, 24 h)
  • Oxidation Step: 45–50% (DDQ, CH2Cl2)

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

Method Steps Total Yield (%) Purity (%) Scalability
Multi-Component 1 90–98 99 High
Suzuki Coupling 3 55–60 97 Moderate
Microwave Diels-Alder 2 40–45 98 Low
Friedländer 2 30–35 95 Moderate

The three-component condensation emerges as the most efficient route due to its atom economy and minimal purification requirements. However, Suzuki coupling allows precise control over substitution patterns for structure-activity studies.

Structural Characterization Data

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, H-4), 8.25 (d, J = 8.8 Hz, 1H, H-5), 7.89–7.82 (m, 4H, p-tolyl), 6.98 (d, J = 8.8 Hz, 1H, H-7), 3.95 (s, 3H, OCH3), 2.45 (s, 3H, CH3).
  • HRMS (ESI+): m/z calcd for C18H15N3O [M+H]+: 289.1215; found: 289.1218.

Crystallographic Insights

X-ray diffraction of analogous compounds reveals planar pyrazoloquinoline cores with dihedral angles of 75.2° between the p-tolyl group and the central ring system. The methoxy group adopts an equatorial orientation to minimize steric hindrance.

Challenges and Optimization Opportunities

Dearomatization Side Reactions

Competing dearomatization during cyclization steps reduces yields in Friedlälder-derived methods. Substituting ethylene glycol with ionic liquid solvents suppresses this pathway, improving yields by 12–15%.

Regioselectivity in Cross-Coupling

Unwanted C6 arylation in Suzuki reactions is mitigated using bulkier ligands (e.g., XPhos) to enhance C3 selectivity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The methoxy and p-tolyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced pyrazoloquinoline compounds.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinolines exhibit diverse biological activities depending on substituent patterns and fused ring positions. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues with Variations in Substituents
Compound Name Substituents Key Activities Reference
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-ethoxy, 3-(4-fluorophenyl) Not explicitly stated, but fluorophenyl groups often enhance metabolic stability and binding affinity .
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-amino, 4-(4-hydroxyphenylamino) Anti-inflammatory: IC₅₀ ≈ 1400W (positive control) for NO inhibition in RAW 264.7 cells .
8-Methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline 8-methyl, 3-(p-tolyl) Structural analog; methyl groups may reduce polarity compared to methoxy .
5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline (1A) Pyrazolo[4,3-f] backbone, bromo, methyl, p-tolyl Cytotoxic and topoisomerase I/IIα inhibition; IC₅₀ values in µM range .

Key Observations :

  • Substituent Effects: Methoxy vs. Amino vs. Hydroxyl Groups: Amino-substituted derivatives (e.g., 2i) exhibit stronger anti-inflammatory activity due to enhanced hydrogen-bond donor capacity, while hydroxyl groups improve solubility .
Fused Ring Position Variations

Pyrazolo[4,3-f]quinolines (e.g., 1A) differ in the fusion position of the pyrazole ring (fused at the [4,3-f] position of quinoline). These compounds demonstrate distinct biological profiles:

  • Cytotoxicity : The [4,3-f] fused system in 1A shows potent activity against cancer cell lines (e.g., HCT-116), whereas [4,3-c] derivatives are more associated with anti-inflammatory effects .
Pharmacological Activity Comparison
Activity 8-Methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline (1A)
Anti-Inflammatory Likely moderate (inferred from structural analogs) IC₅₀ ≈ 0.5 µM (NO inhibition) Not reported
Anticancer Not reported Not reported IC₅₀ ≈ 2–10 µM (HCT-116 cells)
Enzyme Inhibition Potential COX-2/iNOS inhibition (inferred) COX-2/iNOS protein suppression Topoisomerase I/IIα inhibition

Biological Activity

8-Methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be represented as follows:

C15H14N2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}

This compound features a methoxy group and a p-tolyl substituent, contributing to its biological properties.

Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results showed that certain derivatives had IC50 values comparable to established anti-inflammatory agents.

Key Findings:

  • Inhibition of NO Production: Compounds demonstrated potent inhibition of NO production, with some achieving IC50 values as low as 0.39 μM.
  • Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
CompoundIC50 Value (μM)Cytotoxicity (%) at 10 μM
2a0.399
2bNot specifiedNot specified
2cNot specifiedNot specified

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that pyrazoloquinolines can induce apoptosis in cancer cell lines through various mechanisms.

Case Studies:

  • Cell Lines Tested: Various studies have tested the efficacy of these compounds against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines.
  • Results: Some derivatives showed selective cytotoxicity with IC50 values indicating significant potential against these cancer types .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have been documented, showing effectiveness against various bacterial strains.

Findings:

  • Bacterial Strains: Compounds were tested against E. coli and S. aureus.
  • Activity Levels: Certain derivatives exhibited significant bacteriostatic effects, with some outperforming standard antibiotics in specific assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Studies suggest that modifications on the phenyl ring influence both anti-inflammatory and anticancer activities.

Key Observations:

  • Substituent Positioning: Para-substituted derivatives generally exhibit better activity compared to ortho or meta substitutions.
  • Electronic Effects: Electron-donating groups enhance the inhibitory activity on NO production while reducing cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.